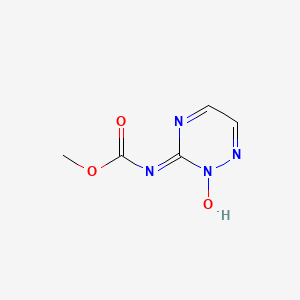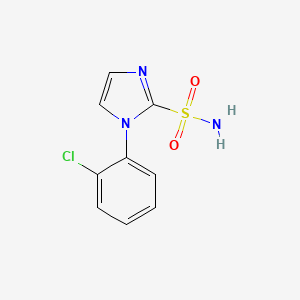![molecular formula C11H11N3O2 B12933339 N-Hydroxy-N-[(1H-imidazol-5-yl)methyl]benzamide CAS No. 61548-89-8](/img/structure/B12933339.png)
N-Hydroxy-N-[(1H-imidazol-5-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1H-Imidazol-4-yl)methyl)-N-hydroxybenzamide is a compound that features an imidazole ring and a benzamide moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is a common structural motif in many biologically active molecules. Benzamide, on the other hand, is a simple amide derivative of benzoic acid. The combination of these two structures in N-((1H-Imidazol-4-yl)methyl)-N-hydroxybenzamide makes it a compound of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles . Another method involves the use of N-heterocyclic carbenes as catalysts to form trisubstituted imidazoles from acetophenones and benzylic amines .
Industrial Production Methods
Industrial production methods for N-((1H-Imidazol-4-yl)methyl)-N-hydroxybenzamide are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This could involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
N-((1H-Imidazol-4-yl)methyl)-N-hydroxybenzamide can undergo various types of chemical reactions, including:
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions . Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to facilitate these reactions .
Major Products
The major products formed from these reactions include imidazolone derivatives from oxidation reactions and amine derivatives from reduction reactions .
Aplicaciones Científicas De Investigación
N-((1H-Imidazol-4-yl)methyl)-N-hydroxybenzamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-((1H-Imidazol-4-yl)methyl)-N-hydroxybenzamide involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity . The benzamide moiety can also contribute to the compound’s binding affinity and specificity . The exact molecular pathways involved depend on the specific biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazole derivatives such as histidine, purine, and histamine . These compounds share the imidazole ring structure but differ in their functional groups and overall molecular architecture .
Uniqueness
N-((1H-Imidazol-4-yl)methyl)-N-hydroxybenzamide is unique due to the presence of both the imidazole ring and the benzamide moiety, which confer distinct chemical and biological properties . This combination allows for a wide range of applications and interactions that are not possible with simpler imidazole or benzamide derivatives .
Propiedades
Número CAS |
61548-89-8 |
|---|---|
Fórmula molecular |
C11H11N3O2 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
N-hydroxy-N-(1H-imidazol-5-ylmethyl)benzamide |
InChI |
InChI=1S/C11H11N3O2/c15-11(9-4-2-1-3-5-9)14(16)7-10-6-12-8-13-10/h1-6,8,16H,7H2,(H,12,13) |
Clave InChI |
LMYVNUOOOJTILW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)N(CC2=CN=CN2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B12933267.png)


![2,3-Dihydrofuro[3,2-b]pyridine-7-carbaldehyde](/img/structure/B12933292.png)
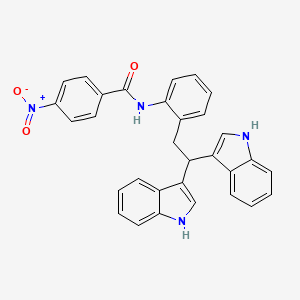
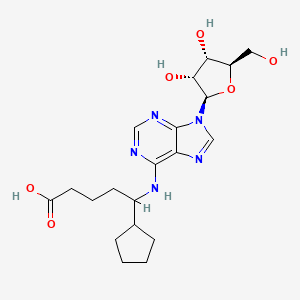
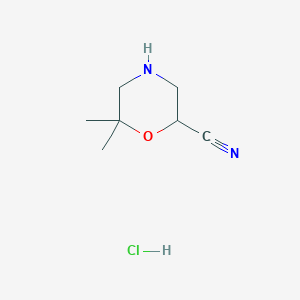
![tert-Butyl (R)-3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B12933347.png)
![6-Amino-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12933350.png)
![tert-Butyl 3a,7-dimethyloctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12933358.png)


